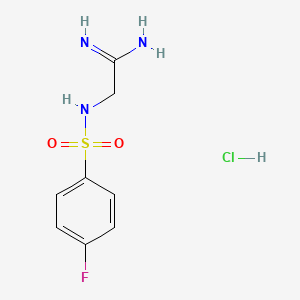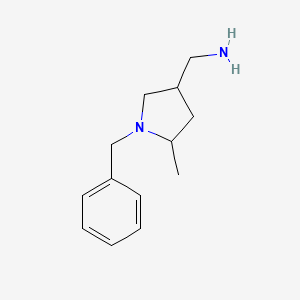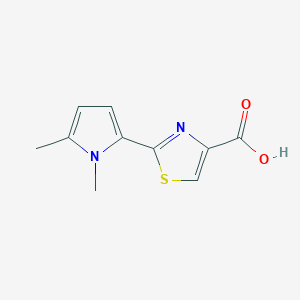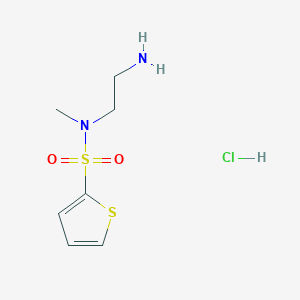
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1461704-61-9 . It has a molecular weight of 270.51 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 270.51 .
Wissenschaftliche Forschungsanwendungen
Functional Modification of Hydrogels
Hydrogels prepared by radiation-induced polymerization have been modified using various amine compounds, including pyrazole derivatives, to improve their swelling properties and thermal stability. These modified polymers show promising biological activities, suggesting potential medical applications. The study highlights the utility of pyrazole derivatives in modifying material properties for specific applications, which could include tissue engineering or drug delivery systems (Aly & El-Mohdy, 2015).
Synthesis and Structural Analysis
Pyrazole compounds have been synthesized and analyzed for their structure, utilizing techniques such as X-ray crystallography. The complex nature of these compounds' formation and their interactions, including hydrogen bonding and bromine interactions, are of interest in the field of crystallography and molecular design. Such studies contribute to our understanding of molecular interactions and the design of new compounds with desired properties (Kumarasinghe, Hruby, & Nichol, 2009).
Generation of Structurally Diverse Libraries
Research has explored the use of pyrazole derivatives as starting materials in reactions to generate a structurally diverse library of compounds. This approach is significant for drug discovery and materials science, where the creation of new molecules with varied structures can lead to the discovery of compounds with novel properties or biological activities (Roman, 2013).
Synthesis of New Polyheterocyclic Ring Systems
The precursor 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used to synthesize new polyheterocyclic ring systems. This research exemplifies the utility of pyrazole derivatives in synthesizing complex molecules, which could have applications in developing new pharmaceuticals or organic materials with specific functions (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Green Chemistry Approaches
The synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines using green chemistry principles demonstrates an environmentally friendly approach to chemical synthesis. These methods minimize the use of toxic solvents and promote the efficient synthesis of pyrazole derivatives, which can be essential in pharmaceutical manufacturing and materials science (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Target of Action
Similar compounds have been reported to have antipromastigote activity , suggesting potential targets within parasitic organisms.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight (27051) and formula (C6H9BrClN3O2) suggest that it may have suitable properties for absorption and distribution
Result of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are primarily based on the compound’s ability to modulate the activity of these enzymes, either by direct binding or through allosteric effects. Additionally, the brominated pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with protein active sites, further influencing enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), the compound can alter gene expression patterns and cellular metabolism. For example, it can upregulate the expression of antioxidant genes while downregulating pro-inflammatory cytokines, thereby promoting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound can activate transcription factors like nuclear factor erythroid 2–related factor 2 (Nrf2), which leads to the expression of antioxidant proteins that protect cells from oxidative damage.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under normal storage conditions but can degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. Its effects on cellular function can vary over time, with prolonged exposure leading to adaptive cellular responses such as increased expression of detoxifying enzymes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive intermediates that can damage cellular components. Therefore, careful dosage optimization is crucial for achieving therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can either be excreted or further metabolized. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via amino acid transporters and distributed to various cellular compartments. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also influenced by its hydrophobic and hydrophilic properties, which determine its affinity for different cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, phosphorylation of the compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression.
Eigenschaften
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCSCUDXNSDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


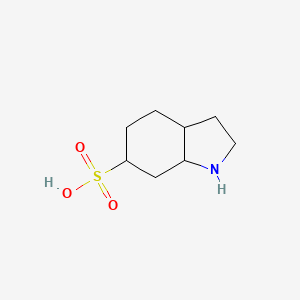
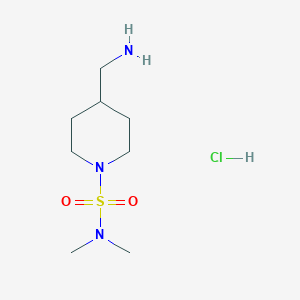
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
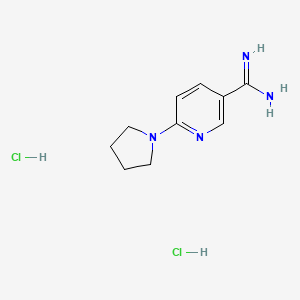

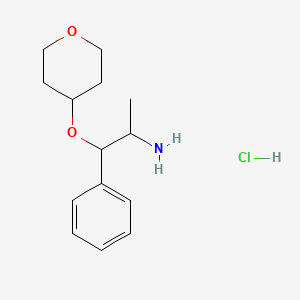

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
